molecular formula C7H8INO B13435377 2-Amino-4-iodo-5-methylphenol

2-Amino-4-iodo-5-methylphenol

Cat. No.: B13435377
M. Wt: 249.05 g/mol
InChI Key: XDAHSGXYOGMHBL-UHFFFAOYSA-N
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Description

2-Amino-4-iodo-5-methylphenol is an aromatic phenolic compound characterized by an amino group (-NH₂) at position 2, an iodine atom at position 4, and a methyl group (-CH₃) at position 4. Its molecular formula is C₇H₈INO, with a molecular weight of 265.05 g/mol. The iodine substituent distinguishes it from similar compounds, offering unique electronic and steric properties that may influence reactivity and biological interactions .

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-amino-4-iodo-5-methylphenol

InChI

InChI=1S/C7H8INO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3

InChI Key

XDAHSGXYOGMHBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in the presence of an oxidizing agent such as sodium hypochlorite and sodium iodide in aqueous alcohol solvents . This reaction introduces the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iodo-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed:

    Quinones: Formed through oxidation of the phenolic group.

    Substituted Phenols: Formed through nucleophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-iodo-5-methylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter physical and chemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula CAS Number Molecular Weight Key Properties/Notes
2-Amino-4-iodo-5-methylphenol 2-NH₂, 4-I, 5-CH₃ C₇H₈INO Not provided 265.05 g/mol Iodine’s high atomic weight and polarizability may enhance halogen bonding .
2-Amino-4-chloro-5-methylphenol 2-NH₂, 4-Cl, 5-CH₃ C₇H₈ClNO 53524-27-9 173.60 g/mol Chlorine’s electronegativity increases reactivity in nucleophilic substitutions .
5-Amino-4-chloro-2-methylphenol 5-NH₂, 4-Cl, 2-CH₃ C₇H₈ClNO 110102-86-8 173.60 g/mol Altered substituent positions reduce steric hindrance, improving solubility .
4-Amino-2-phenylphenol 4-NH₂, 2-C₆H₅ C₁₂H₁₁NO 19434-42-5 185.22 g/mol Phenyl group introduces π-π stacking potential but increases hydrophobicity .

Key Observations :

  • Iodine vs. Chlorine: The iodine atom in this compound increases molecular weight by ~91.45 g/mol compared to its chloro analog. This substitution may enhance stability in radical reactions or serve as a heavy atom in crystallography .

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